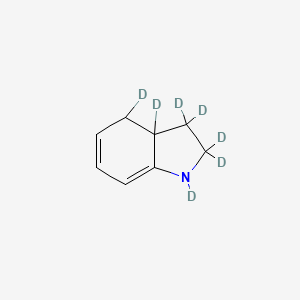
1,2,2,3,3,3a,4-heptadeuterio-4H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,3,3,3a,4-heptadeuterio-4H-indole: is a deuterated derivative of indole, an aromatic heterocyclic organic compound. Indole itself is a significant structure in many natural products and pharmaceuticals due to its biological activity and versatility in chemical synthesis . The deuterium atoms in this compound replace hydrogen atoms, which can affect the compound’s physical and chemical properties, making it useful in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,2,3,3,3a,4-heptadeuterio-4H-indole can be synthesized through several methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions .
Industrial Production Methods: Industrial production of deuterated indoles typically involves large-scale Fischer indole synthesis with deuterated starting materials. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions: 1,2,2,3,3,3a,4-heptadeuterio-4H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert it into indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
1,2,2,3,3,3a,4-heptadeuterio-4H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Studied for its interactions with biological molecules and potential as a probe in metabolic studies.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the production of deuterated pharmaceuticals and materials.
Mechanism of Action
The mechanism of action of 1,2,2,3,3,3a,4-heptadeuterio-4H-indole involves its interaction with various molecular targets and pathways. The deuterium atoms can influence the compound’s metabolic stability and interaction with enzymes, potentially leading to altered biological activity compared to non-deuterated indole . The specific pathways and targets depend on the context of its use, such as in drug development or metabolic studies .
Comparison with Similar Compounds
Indole: The non-deuterated parent compound, widely studied for its biological and chemical properties.
Deuterated Indoles: Other deuterated derivatives of indole with varying degrees of deuteration.
Uniqueness: 1,2,2,3,3,3a,4-heptadeuterio-4H-indole is unique due to its specific pattern of deuteration, which can lead to distinct physical and chemical properties. This makes it valuable in studies where the effects of deuterium substitution are of interest, such as in understanding metabolic pathways and improving the stability of pharmaceuticals .
Properties
Molecular Formula |
C8H11N |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
1,2,2,3,3,3a,4-heptadeuterio-4H-indole |
InChI |
InChI=1S/C8H11N/c1-2-4-8-7(3-1)5-6-9-8/h1-2,4,7,9H,3,5-6H2/i3D,5D2,6D2,7D/hD |
InChI Key |
FRUWMYWEARDNTC-LKHFKKQTSA-N |
Isomeric SMILES |
[2H]C1C=CC=C2C1(C(C(N2[2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CNC2=CC=CCC21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















